methyl {[5-(5-bromofuran-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a bromo-furyl moiety, an isopropyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromo-furyl group via a substitution reaction. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the bromo-furyl moiety.
Scientific Research Applications
METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways. This can result in various effects, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-BROMO-2-FUROATE: Shares the bromo-furyl moiety but lacks the triazole and isopropyl groups.
METHYL 5-BROMO-2-FLUOROBENZOATE: Contains a bromo and fluorine substituent on a benzoate structure, differing in the core structure and functional groups.
Uniqueness
METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may not provide.
Properties
Molecular Formula |
C12H14BrN3O3S |
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Molecular Weight |
360.23 g/mol |
IUPAC Name |
methyl 2-[[5-(5-bromofuran-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H14BrN3O3S/c1-7(2)16-11(8-4-5-9(13)19-8)14-15-12(16)20-6-10(17)18-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
ZRUPMRAGKWAUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)OC)C2=CC=C(O2)Br |
Origin of Product |
United States |
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